methyl 3-{2-[8-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate
Description
Methyl 3-{2-[8-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is a heterocyclic compound featuring a fused triazolo-pyrazine core. Its structure includes:
- Triazolo[4,3-a]pyrazin-3-one scaffold: A bicyclic system with a 1,2,4-triazole ring fused to a pyrazine ring, stabilized by a ketone group at position 3 .
- Azepan-1-yl substituent: A seven-membered saturated heterocycle (azepane) attached at position 8 of the triazolo-pyrazine core, likely influencing lipophilicity and receptor binding .
- Acetamido benzoate side chain: A methyl benzoate group linked via an acetamide bridge to the triazolo-pyrazine core, contributing to solubility and pharmacokinetic properties .
This compound is structurally related to adenosine receptor ligands and kinase inhibitors, though its specific biological targets remain underexplored in the provided evidence.
Properties
IUPAC Name |
methyl 3-[[2-[8-(azepan-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4/c1-31-20(29)15-7-6-8-16(13-15)23-17(28)14-27-21(30)26-12-9-22-18(19(26)24-27)25-10-4-2-3-5-11-25/h6-9,12-13H,2-5,10-11,14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNNIJNIJJRVAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{2-[8-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazolopyrazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrazine ring.
Introduction of the azepane moiety: The azepane ring is introduced through nucleophilic substitution reactions, often using azepane derivatives and suitable leaving groups.
Acylation and esterification: The final steps involve the acylation of the triazolopyrazine core with acetamido groups, followed by esterification to introduce the methyl benzoate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening methods to identify optimal reaction conditions, as well as the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{2-[8-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-{2-[8-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate has several scientific research applications, including:
Medicinal Chemistry: As a scaffold for the development of novel drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: Used in studies to understand the interaction of triazolopyrazine derivatives with biological targets.
Chemical Biology: Employed in the design of chemical probes to study cellular pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-{2-[8-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrazine core can bind to these targets, modulating their activity and leading to various biological effects. The azepane moiety may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Core Modifications
Side Chain Variations
- Methyl 4-{2-[8-(3,5-dimethylphenoxy)-3-oxo-triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate (): Replaces azepane with a 3,5-dimethylphenoxy group. Impact: Phenoxy groups may increase metabolic stability but reduce solubility compared to azepane .
- 2-(4-(8-Amino-3-oxo-2-phenyl-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide (): Substitutes acetamido benzoate with a phenoxy-acetamide group. Impact: The ether linkage and acetamide tail may alter membrane permeability .
Pharmacological and Physicochemical Properties
*LogP values estimated using Molinspiration software.
Key Observations :
- The azepane group in the target compound provides intermediate lipophilicity (LogP ~2.8), balancing membrane permeability and solubility better than bulkier aryl substituents (e.g., : LogP 3.9).
Biological Activity
Methyl 3-{2-[8-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is a novel compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound's molecular formula is with a molecular weight of approximately 424.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N6O4 |
| Molecular Weight | 424.5 g/mol |
| CAS Number | 1251558-47-0 |
Recent studies have highlighted the compound's ability to induce apoptosis in cancer cells. The mechanism primarily involves the inhibition of tubulin polymerization, which is crucial for cell division. By disrupting microtubule dynamics, the compound effectively halts the proliferation of cancer cells.
Case Studies
- Cytotoxicity Assessment : In vitro studies evaluated the cytotoxic effects of this compound against various human cancer cell lines including MCF-7 (breast cancer), A2780 (ovarian cancer), and others. The compound exhibited significant antiproliferative activity with IC50 values ranging from 10 to 30 µM across different cell lines .
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the compound led to G2/M phase arrest in MCF-7 cells. This indicates that the compound not only inhibits cell growth but also affects the cell cycle progression critical for cancer treatment .
Additional Biological Activities
Beyond its anticancer properties, preliminary investigations suggest that this compound may possess anti-inflammatory and antioxidant activities. These effects are hypothesized to arise from its ability to modulate various signaling pathways involved in inflammation and oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
